molecular formula C11H9NO2S B2929112 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde CAS No. 923193-48-0

2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde

Cat. No.: B2929112
CAS No.: 923193-48-0
M. Wt: 219.26
InChI Key: UZQZUWJTHSCYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol It is characterized by the presence of a thiazole ring attached to a benzaldehyde moiety through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde typically involves the reaction of 4-chloromethylthiazole with salicylaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group of salicylaldehyde displaces the chlorine atom in 4-chloromethylthiazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(1,3-Thiazol-4-ylmethoxy)benzoic acid.

    Reduction: 2-(1,3-Thiazol-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The thiazole ring and benzaldehyde moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subject to ongoing research, but the compound’s structure suggests it may interfere with cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Thiazol-4-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-(1,3-Thiazol-4-ylmethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

    4-(1,3-Thiazol-4-ylmethoxy)benzaldehyde: Similar structure but with the thiazole ring attached at a different position on the benzaldehyde ring.

Uniqueness

2-(1,3-Thiazol-4-ylmethoxy)benzaldehyde is unique due to the specific positioning of the thiazole ring and the methoxy linkage to the benzaldehyde moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1,3-thiazol-4-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-5-9-3-1-2-4-11(9)14-6-10-7-15-8-12-10/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQZUWJTHSCYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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